molecular formula C20H26N6O4 B2385526 7-(2-methoxyethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 442864-53-1

7-(2-methoxyethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2385526
CAS No.: 442864-53-1
M. Wt: 414.466
InChI Key: XCFQMRGMCJNRNW-UHFFFAOYSA-N
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Description

The compound 7-(2-methoxyethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by a 3-methyl group at position 3, a 2-methoxyethyl substituent at position 7, and a 4-(4-methoxyphenyl)piperazine moiety at position 8.

Properties

IUPAC Name

7-(2-methoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O4/c1-23-17-16(18(27)22-20(23)28)26(12-13-29-2)19(21-17)25-10-8-24(9-11-25)14-4-6-15(30-3)7-5-14/h4-7H,8-13H2,1-3H3,(H,22,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFQMRGMCJNRNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-methoxyethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine, notable for its complex structure and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a purine core, which is integral to many biological processes, particularly in nucleic acids. Its structure includes:

  • Purine Base : Central to its biological function.
  • Piperazine Moiety : Contributes to its interaction with various receptors.
  • Methoxy and Ethoxy Groups : Enhance solubility and modify pharmacological properties.

Molecular Formula

C20H26N4O3\text{C}_{20}\text{H}_{26}\text{N}_4\text{O}_3

Key Structural Features

FeatureDescription
Purine CoreEssential for nucleic acid interactions
Piperazine RingPotential modulation of neurotransmitter release
Methoxy GroupsIncrease lipophilicity and receptor binding

Research indicates that this compound may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV) . DPP-IV is a key enzyme involved in glucose metabolism and insulin signaling, making this compound a candidate for managing type II diabetes and obesity:

  • DPP-IV Inhibition : Modulates glucose homeostasis, potentially improving insulin sensitivity.
  • Receptor Interaction : The piperazine moiety suggests activity at adrenergic receptors, influencing neurotransmitter dynamics.

Pharmacological Studies

Several studies have evaluated the biological activity of this compound:

  • DPP-IV Inhibition Studies : In vitro assays demonstrated that the compound selectively inhibits DPP-IV, leading to increased levels of incretin hormones that enhance insulin secretion.
  • Neurotransmitter Modulation : Preliminary studies suggest potential effects on neurotransmitter release due to interactions with adrenergic receptors.

Case Studies

In a study examining the effects of similar compounds on glucose metabolism:

  • Participants : Diabetic animal models were administered varying doses of the compound.
  • Results : Significant reductions in blood glucose levels were observed, indicating the compound's efficacy in enhancing insulin sensitivity.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methylpurineContains dichlorobenzyl instead of methoxyphenylEnhanced lipophilicity due to halogen substitutions
7-benzyl-8-(3-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethylpurineBenzyl group instead of ethoxyethylDifferent pharmacokinetic properties
1,3-dimethyl-7-benzyl-8-piperazin-1-ylpurineLacks ethoxyethyl groupSimpler structure may lead to different biological activities

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

The table below summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID Position 7 Substituent Position 8 Substituent Biological Activity Key Findings
Target Compound 2-Methoxyethyl 4-(4-Methoxyphenyl)piperazin-1-yl Hypothesized GP IIb-IIIa inhibition Enhanced solubility due to methoxy groups; potential for receptor selectivity .
3-Methyl-8-(piperazin-1-yl)-7-(thietan-3-yl)-1-ethyl-1H-purin-2,6(3H,7H)-dione () Thietan-3-yl Piperazin-1-yl (unsubstituted) Anti-thrombotic (GP IIb-IIIa blocker) Demonstrated efficacy in thrombosis models; lacks methoxy phenyl group, reducing selectivity .
7-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6-dione () Benzimidazole-thioethyl 4-Methylpiperidin-1-yl Unknown (structural analog) Bulky benzimidazole may hinder membrane permeability; piperidine vs. piperazine alters receptor binding .
8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione () 3-Phenylpropyl (4-Ethylpiperazin-1-yl)methyl Unreported High lipophilicity due to phenylpropyl; ethylpiperazine may enhance CNS penetration .
3-Ethyl-8-mercapto-1-((tetrahydro-2H-pyran-4-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione () (Tetrahydro-2H-pyran-4-yl)methyl Mercapto (-SH) Unreported Mercapto group increases metabolic clearance; pyranyl group improves stability .

Key Research Findings

  • Anti-Thrombotic Activity : The compound from shares the purine-dione core but replaces the methoxyethyl and 4-methoxyphenyl groups with thietan and unsubstituted piperazine. Its anti-thrombotic efficacy highlights the importance of the piperazine moiety in GP IIb-IIIa receptor binding, though the absence of methoxy groups may limit solubility .
  • The target compound’s 2-methoxyethyl group balances lipophilicity and solubility .
  • Piperazine vs. Piperidine : Piperazine-containing compounds (e.g., , target compound) show stronger receptor interactions than piperidine derivatives (), likely due to the additional nitrogen atom enabling hydrogen bonding .
  • Methoxy Groups : The 4-methoxyphenyl group in the target compound may enhance receptor selectivity compared to unsubstituted () or alkyl-substituted () piperazines, as methoxy groups can engage in hydrophobic and π-π interactions .

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